molecular formula C15H18NP B15199243 (R)-1-(Diphenylphosphino)propan-2-amine

(R)-1-(Diphenylphosphino)propan-2-amine

Cat. No.: B15199243
M. Wt: 243.28 g/mol
InChI Key: ZFHKTVKTODLXRW-CYBMUJFWSA-N
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Description

(R)-1-(Diphenylphosphino)propan-2-amine is a chiral organophosphorus compound that serves as a valuable ligand in asymmetric catalysis and synthetic organic chemistry. Its molecular structure, which features a phosphine group and an amine group on a propan-2-amine backbone, allows it to coordinate to various metal centers, forming chiral complexes that can induce stereoselectivity in chemical transformations . While specific catalytic applications for this exact isomer are not fully detailed in the literature, its structural similarity to other well-established chiral diphenylphosphino-amine ligands, such as (R)-1-(diphenylphosphino)-3-phenylpropan-2-amine, suggests its potential utility in the synthesis of enantiomerically pure compounds, including heterocycles like oxazolidines, which are prevalent in pharmaceuticals and natural products . The chiral environment provided by the (R)-configured carbon center is key to directing the approach of reactants in metal-catalyzed reactions, enabling high enantiomeric excess in the products. Researchers can employ this ligand to develop new synthetic methodologies, particularly in metal-catalyzed C-C and C-X bond-forming reactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H18NP

Molecular Weight

243.28 g/mol

IUPAC Name

(2R)-1-diphenylphosphanylpropan-2-amine

InChI

InChI=1S/C15H18NP/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12,16H2,1H3/t13-/m1/s1

InChI Key

ZFHKTVKTODLXRW-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Diphenylphosphino)propan-2-amine typically involves the reaction of diphenylphosphine with a chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-2-amino-1-propanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-amine bond.

Industrial Production Methods

On an industrial scale, the production of ®-1-(Diphenylphosphino)propan-2-amine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(Diphenylphosphino)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions, where the amine acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(R)-1-(Diphenylphosphino)propan-2-amine is used in scientific applications, particularly as a ligand in asymmetric catalysis.

Due to the limited information available within the search results, constructing comprehensive data tables and well-documented case studies is not possible. Further investigation beyond the provided search results would be needed to fulfill these requirements.

Other phosphine compounds and their applications include:

  • Ruthenium catalysts Ruthenium catalysts, such as 1,3-(bis(mesityl)-2-imidazolidinylidene)dichloro-(phenylmethylene)(tricyclohexylphosphine)ruthenium (Grubbs catalyst), are used in organic and polymer synthesis . However, these catalysts are sensitive to air and moisture, requiring storage under an inert atmosphere . A method to stabilize these compounds involves creating a composition with an inert material, like paraffin, which allows for easier handling and storage under normal laboratory conditions .
  • Other phosphines Examples of other phosphines and their applications include:
    • (R)-(+)-1,2-Bis(diphenylphosphino)propane, which is available at 98% purity .
    • 3-(Diphenylphosphino)propan-1-amine .
    • (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol and (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol, which are chiral mediators used in enantioselective addition of acetylides to carbonyl compounds .
    • Various phosphine ligands are utilized in the synthesis of metal complexes for different applications . Examples include methyldiphenylphosphine complexes of molybdenum and tungsten .

Mechanism of Action

The mechanism by which ®-1-(Diphenylphosphino)propan-2-amine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral amine moiety imparts enantioselectivity to these reactions, allowing for the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of (R)-1-(Diphenylphosphino)propan-2-amine and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₂₁H₂₂NP 319.38 Chiral propan-2-amine backbone; diphenylphosphino group; air-sensitive
(R)-1-[2-(Diphenylphosphino)phenyl]ethylamine C₂₀H₂₀NP 305.35 Ethylamine backbone; ortho-diphenylphosphino-phenyl group; air-sensitive
(S)-2-(Diphenylphosphino)-1-phenylethanaminium tetrafluoroborate C₂₀H₂₁BF₄NP 393.16 Charged species; tetrafluoroborate counterion; used in asymmetric catalysis
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine adduct C₃₆H₄₄FeP₂·C₂H₅OH 640.59 Ferrocene-containing; hybrid phosphine ligand; ethanol adduct

Key Observations :

  • Backbone Flexibility : The propan-2-amine backbone in the target compound provides greater conformational flexibility compared to the rigid ethylamine or ferrocenyl frameworks in analogues .
  • Steric and Electronic Effects: The diphenylphosphino group in all compounds enhances electron-donating capacity, but its position (e.g., ortho-substituted phenyl in vs. propan-2-amine in ) alters steric hindrance around metal centers.
  • Stability : Air sensitivity is a common trait among phosphine ligands, necessitating inert handling conditions .

Q & A

What are the optimized synthetic routes for enantioselective production of (R)-1-(Diphenylphosphino)propan-2-amine?

Basic Research Focus : Synthesis methodology.
Answer : Enantioselective synthesis can be achieved via ω-transaminase-catalyzed bioconversion. For example, immobilized ATA-117 enzyme reactors (IMERs) coupled with isopropylamine as an amino donor yield (R)-enantiomers with up to 84% enantiomeric excess (ee) . Alternative chemical routes involve asymmetric hydrogenation using chiral ligands, though yields may vary depending on reaction conditions (e.g., solvent polarity, temperature). Air-sensitive handling is critical due to the phosphine group’s reactivity; storage under inert gas (argon) is recommended .

How is the enantiomeric purity of this compound validated in academic research?

Basic Research Focus : Analytical characterization.
Answer : Chiral HPLC or derivatization with enantiomer-specific reagents (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine) followed by UV/Vis or mass spectrometry analysis is standard. For instance, derivatization protocols resolve enantiomers with >99% accuracy in ee determination . Nuclear magnetic resonance (NMR) using chiral solvating agents can also differentiate enantiomers but requires calibration against known standards.

What role does the diphenylphosphino group play in catalytic applications of this compound?

Advanced Research Focus : Mechanistic studies.
Answer : The diphenylphosphino group acts as a strong electron-donating ligand in transition metal catalysis, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Its steric bulk and electronic properties influence metal coordination geometry, which can be probed via X-ray crystallography or DFT calculations . Comparative studies with phosphine-free analogs show reduced catalytic efficiency, confirming the group’s critical role .

How does stereochemical integrity impact biological activity in receptor-binding studies?

Advanced Research Focus : Structure-activity relationships (SAR).
Answer : The (R)-enantiomer exhibits higher affinity for certain amine receptors (e.g., serotonin transporters) due to spatial compatibility with chiral binding pockets. Racemization during biological assays—monitored via chiral chromatography—can lead to data discrepancies. For example, (R)-enantiomers of structurally similar compounds show 3–5× greater activity than (S)-forms in vitro .

What experimental strategies mitigate racemization during storage or reaction conditions?

Advanced Research Focus : Stability optimization.
Answer : Key strategies include:

  • Low-temperature storage (-20°C under argon) to slow kinetic racemization .
  • Avoiding protic solvents (e.g., water, alcohols) that accelerate stereochemical inversion.
  • Using radical inhibitors (e.g., BHT) in reaction mixtures to prevent oxidative degradation of the phosphine group .
    Stability studies using accelerated aging models (40°C/75% RH) show <2% racemization over 30 days under optimal conditions .

How is this compound utilized in asymmetric catalysis, and what are common pitfalls?

Advanced Research Focus : Catalytic applications.
Answer : The compound serves as a chiral ligand in asymmetric hydrogenation and C–C bond formation. A case study in ketone reductions achieved 92% ee using Rh/(R)-1-(Diphenylphosphino)propan-2-amine complexes. Pitfalls include:

  • Ligand degradation under high-pressure H₂, mitigated by lower pressures (1–5 atm).
  • Metal leaching , addressed via chelating additives (e.g., EDTA) .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Focus : Laboratory safety.
Answer : Protocols include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Waste disposal : Segregate phosphine-containing waste for professional treatment to prevent environmental contamination .

How do structural modifications (e.g., substituent changes) influence the compound’s physicochemical properties?

Advanced Research Focus : SAR and property optimization.
Answer : Substituent effects are quantified via Hammett plots or computational models. For example:

  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduce basicity (pKa ~8.2 vs. 9.5 for unsubstituted analogs).
  • Bulkier groups increase steric hindrance, slowing catalytic turnover but improving enantioselectivity .

What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Research Focus : Methodological gaps.
Answer : Limitations include:

  • Low yields in enzyme-mediated synthesis (~60% conversion) due to substrate inhibition .
  • High catalyst loading in asymmetric hydrogenation.
    Solutions:
  • Directed evolution of transaminases for broader substrate scope.
  • Hybrid catalytic systems combining organocatalysts and metal complexes .

How is computational chemistry applied to predict the compound’s behavior in novel reactions?

Advanced Research Focus : Computational modeling.
Answer : Density functional theory (DFT) predicts transition states and binding energies. For example, calculations on Rh-phosphine complexes accurately forecast enantioselectivity trends (R² = 0.89 vs. experimental data) . Molecular dynamics simulations also model solvation effects, guiding solvent selection for reactions.

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